Cas no 2228313-58-2 (2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine)
2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine
- EN300-1818364
- 2228313-58-2
- 2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine
-
- Inchi: 1S/C11H16N2/c1-9-6-10(8-13-7-9)11(2-3-11)4-5-12/h6-8H,2-5,12H2,1H3
- InChI Key: DXETZIBOLPSDRU-UHFFFAOYSA-N
- SMILES: NCCC1(C2C=NC=C(C)C=2)CC1
Computed Properties
- Exact Mass: 176.131348519g/mol
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.9Ų
2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818364-0.05g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-0.1g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-0.25g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-0.5g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-1.0g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 1g |
$1714.0 | 2023-06-01 | ||
| Enamine | EN300-1818364-2.5g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-5.0g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 5g |
$4972.0 | 2023-06-01 | ||
| Enamine | EN300-1818364-10.0g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 10g |
$7373.0 | 2023-06-01 | ||
| Enamine | EN300-1818364-1g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1818364-5g |
2-[1-(5-methylpyridin-3-yl)cyclopropyl]ethan-1-amine |
2228313-58-2 | 5g |
$3894.0 | 2023-09-19 |
2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine
Introduction to 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine (CAS No. 2228313-58-2)
2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228313-58-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines, characterized by its structural integration of a cyclopropyl group with a pyridine moiety, which endows it with unique chemical and pharmacological properties. The presence of the 5-methylpyridin-3-yl substituent enhances its potential bioactivity, making it a promising candidate for further investigation in drug discovery and development.
The structural framework of 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine consists of a cyclopropyl ring linked to an amine functional group, with the pyridine ring introducing additional aromaticity and electronic distribution. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes. The compound's molecular design aligns with current trends in medicinal chemistry, where structural diversity and functional complexity are leveraged to optimize pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclopropyl-containing compounds due to their ability to induce favorable interactions with biological systems. The cyclopropyl group, in particular, is known for its rigidity and ability to occupy specific binding pockets in target proteins, which can enhance binding affinity and selectivity. When combined with the pyridine scaffold, as seen in 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine, the compound exhibits enhanced solubility and metabolic stability, attributes that are crucial for its development into a viable therapeutic agent.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of this class may exhibit activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The 5-methylpyridin-3-yl moiety, in particular, has been shown to modulate enzyme activity through allosteric interactions, providing a mechanism for selective inhibition. This feature is particularly relevant in the context of drug development, where specificity is paramount to minimize off-target effects.
The synthesis of 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These techniques not only improve synthetic accessibility but also allow for the introduction of additional functional groups or modifications, further expanding the compound's pharmacological spectrum.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine at both molecular and cellular levels. Molecular docking studies have revealed that this compound can interact with key biological targets with high affinity, suggesting its potential as an inhibitor or modulator of relevant pathways. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are essential for designing more effective derivatives.
In preclinical studies, 2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine has demonstrated promising results in vitro and in vivo. Its ability to inhibit specific enzymatic activities has been observed in cell-based assays, indicating its potential therapeutic utility. Furthermore, animal models have shown that this compound can modulate disease-related pathways without significant toxicity or adverse effects. These findings underscore its potential as a lead compound for further development into a novel therapeutic agent.
The future direction of research on 2-1-(5-methylpyridin-3-y)cyclopropylethan-l-am ine (CAS No. 2228313 58 2) will likely focus on optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and experimental data, researchers aim to develop analogs that exhibit improved efficacy, selectivity, and bioavailability. Additionally, exploring its mechanisms of action will be crucial for understanding how it interacts with biological systems at a molecular level.
The significance of this compound extends beyond its immediate pharmacological applications. It serves as a valuable scaffold for generating novel molecules with tailored properties through medicinal chemistry interventions. The integration of structural diversity with functional innovation exemplifies the evolving landscape of drug discovery research.
In conclusion, 2 - 1 - ( 5 - methylpy rid ine - 3 - yl ) c yclo prop yle than - 1 - am ine ( CAS No . 2228313 - 58 - 2 ) represents an exciting opportunity for advancing pharmaceutical science . Its unique structural features , coupled wi th promising preclinical data , position it as a comp ourdound wi th great poten tial f or furthe r inv estigation . As re search conti nues t o unravel i ts pharma col ogi cal prop ertie s , i t holds th e promise o f contrib uti ng t o n e w treatm ents f or various hum an di seases .
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